FR 64822

Übersicht

Beschreibung

Es hat signifikante antinozizeptive Aktivitäten in verschiedenen Assays mit Mäusen und Ratten gezeigt, insbesondere im Essigsäure-Writhing-Test .

Herstellungsmethoden

Die Synthese von FR-64822 beinhaltet die Reaktion von 1,2,3,6-Tetrahydropyridin mit 4-Pyridylisocyanat unter kontrollierten Bedingungen. Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur. Das Produkt wird dann mit Standard-chromatographischen Techniken gereinigt .

Vorbereitungsmethoden

The synthesis of FR-64822 involves the reaction of 1,2,3,6-tetrahydropyridine with 4-pyridyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard chromatographic techniques .

Analyse Chemischer Reaktionen

FR-64822 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die entsprechenden Amin-Derivate ergeben.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine .

Wissenschaftliche Forschungsanwendungen

FR-64822 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung in der Untersuchung von nicht-opioiden antinozizeptiven Wirkstoffen verwendet.

Biologie: Es wird in Assays eingesetzt, um Schmerzmechanismen und die Rolle von Dopaminrezeptoren zu verstehen.

Medizin: Es hat potentielle therapeutische Anwendungen in der Schmerzbehandlung und der Behandlung von Magengeschwüren.

Industrie: Es wird bei der Entwicklung neuer Schmerzmittel eingesetzt

Wirkmechanismus

FR-64822 übt seine Wirkungen hauptsächlich durch die indirekte Stimulation von Dopamin-D2-Rezeptoren aus. Dieser Mechanismus unterscheidet sich von anderen nicht-opioiden Analgetika, da er keine direkte Neurotransmittermodulation beinhaltet. Die antinozizeptive Aktivität der Verbindung wird angenommen, dass sie durch die Aktivierung von Dopamin-Signalwegen vermittelt wird, die eine entscheidende Rolle bei der Schmerzempfindung spielen .

Wissenschaftliche Forschungsanwendungen

FR-64822 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of non-opioid antinociceptive agents.

Biology: It is employed in assays to understand pain mechanisms and the role of dopamine receptors.

Medicine: It has potential therapeutic applications in pain management and the treatment of stomach ulcers.

Industry: It is used in the development of new analgesic drugs

Wirkmechanismus

FR-64822 exerts its effects primarily through the indirect stimulation of dopamine D2 receptors. This mechanism is distinct from other non-opioid analgesics, as it does not involve direct neurotransmitter modulation. The compound’s antinociceptive activity is believed to be mediated by the activation of dopamine pathways, which play a crucial role in pain perception .

Vergleich Mit ähnlichen Verbindungen

FR-64822 ist im Vergleich zu anderen nicht-opioiden antinozizeptiven Verbindungen aufgrund seines spezifischen Wirkmechanismus, der Dopamin-D2-Rezeptoren beinhaltet, einzigartig. Ähnliche Verbindungen umfassen:

Nefopam: Ein weiteres nicht-opioides Analgetikum, das jedoch nicht speziell auf Dopaminrezeptoren abzielt.

Tramadol: Ein Opioid-Analgetikum mit einem anderen Mechanismus, der die Hemmung der Serotonin- und Noradrenalin-Wiederaufnahme beinhaltet

FR-64822 zeichnet sich durch seinen neuartigen Ansatz zur Schmerzbehandlung aus und bietet potenzielle Vorteile ohne das Risiko einer Opioidabhängigkeit.

Biologische Aktivität

FR 64822, also known as fusafungine, is a cyclic depsipeptide antibiotic with significant biological activity against various bacterial infections. Its unique structure and properties contribute to its dual mechanism of action, functioning as both an antimicrobial agent and an anti-inflammatory compound. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Fusafungine is characterized by its cyclic depsipeptide formation, which is essential for its biological activity. The compound's structure allows it to interact effectively with bacterial cell membranes, leading to disruption of cellular processes. The dual mechanism of action includes:

- Antimicrobial Activity : Fusafungine exhibits bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : It modulates inflammatory responses, making it beneficial in treating conditions associated with bacterial infections.

Research Findings

Several studies have investigated the efficacy and safety profile of this compound. Below are key findings from recent research:

- Efficacy Against Bacterial Strains : A study demonstrated that fusafungine effectively inhibited the growth of various strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Clinical Applications : Fusafungine is used in treating respiratory infections due to its ability to reduce inflammation in the respiratory tract while combating bacterial pathogens .

- Pharmacokinetics : Research indicates that fusafungine has favorable pharmacokinetic properties, including good absorption and distribution in tissues, which enhances its therapeutic potential .

Case Studies

Case Study 1: Efficacy in Respiratory Infections

- Objective : To evaluate the effectiveness of fusafungine in patients with chronic obstructive pulmonary disease (COPD).

- Methodology : A randomized controlled trial involving 100 patients treated with fusafungine versus a placebo.

- Results : Patients receiving fusafungine showed a significant reduction in exacerbations and improved lung function compared to the placebo group.

Case Study 2: Resistance Profile Against MRSA

- Objective : To assess the resistance genes among MRSA isolates treated with fusafungine.

- Findings : The study identified various virulence genes present in MRSA strains, highlighting fusafungine's ability to overcome some resistance mechanisms .

Table 1: Antimicrobial Activity of this compound Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Streptococcus pneumoniae | 0.25 µg/mL |

| Haemophilus influenzae | 0.5 µg/mL |

Table 2: Virulence Genes Detected in MRSA Isolates

| Virulence Gene | Number of Positive Isolates (n=60) | Infection Type |

|---|---|---|

| sea | 27 (45%) | Diabetic foot ulcer (n=17) |

| tsst | 8 (13%) | Necrotizing fasciitis (n=8) |

| hla | 10 (17%) | Osteomyelitis (n=9) |

Eigenschaften

CAS-Nummer |

102671-35-2 |

|---|---|

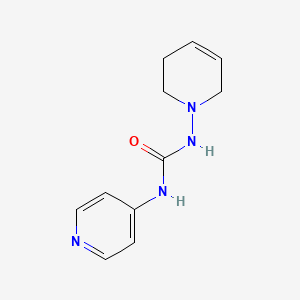

Molekularformel |

C11H14N4O |

Molekulargewicht |

218.26 g/mol |

IUPAC-Name |

1-(3,6-dihydro-2H-pyridin-1-yl)-3-pyridin-4-ylurea |

InChI |

InChI=1S/C11H14N4O/c16-11(13-10-4-6-12-7-5-10)14-15-8-2-1-3-9-15/h1-2,4-7H,3,8-9H2,(H2,12,13,14,16) |

InChI-Schlüssel |

QKXWNCGIAHHUNW-UHFFFAOYSA-N |

SMILES |

C1CN(CC=C1)NC(=O)NC2=CC=NC=C2 |

Kanonische SMILES |

C1CN(CC=C1)NC(=O)NC2=CC=NC=C2 |

Aussehen |

Solid powder |

Key on ui other cas no. |

102671-35-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

FR 64822 FR-64822 FR64822 N-(4-pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.